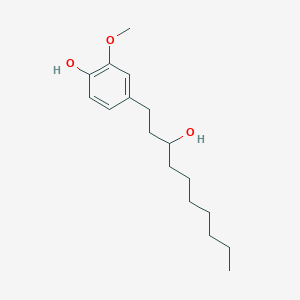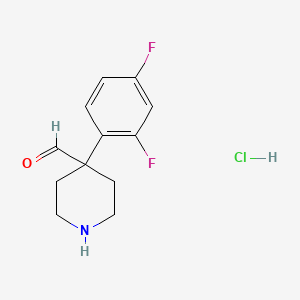
Soyosaponin-Ab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyosaponin-Ab is a triterpenoid glycoside found in soybeans (Glycine max)This compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-obesity, and bone-protective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of soyosaponins in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The process begins with the cyclization of 2,3-oxidosqualene to form β-amyrin, which is then modified through glycosylation and oxidation to produce various soyasaponins, including Soyosaponin-Ab .
Industrial Production Methods
Industrial production of soyasaponins typically involves the extraction of these compounds from soybean seeds. The extraction process includes steps such as defatting the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate specific soyasaponins .
Análisis De Reacciones Químicas
Types of Reactions
Soyosaponin-Ab undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety or the aglycone part of the molecule.
Hydrolysis: Enzymatic or acidic hydrolysis can break down this compound into its sugar and aglycone components.
Glycosylation: This reaction involves the addition of sugar moieties to the aglycone part of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.
Glycosylation: Glycosyltransferases are the enzymes typically involved in this reaction.
Major Products
Oxidation: Modified soyasaponins with altered glycoside moieties.
Hydrolysis: Aglycone and sugar components.
Glycosylation: Various glycosylated derivatives of the aglycone.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study glycosylation reactions and the biosynthesis of triterpenoid glycosides.
Medicine: Exhibits anti-inflammatory, anti-obesity, and bone-protective effects.
Mecanismo De Acción
Soyosaponin-Ab exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Soyosaponin-Ab is unique among soyasaponins due to its specific glycoside structure and bioactive properties. Similar compounds include:
Soyosaponin-Aa: Another triterpenoid glycoside with similar biosynthetic pathways but different glycoside moieties.
Soyosaponin-Ah: A major compound secreted by soybean roots, differing in its glycoside structure.
Soyasaponin-Bb: Found in other legume species, with distinct glycoside structures and biological activities.
This compound stands out due to its potent anti-obesity and bone-protective effects, making it a valuable compound for further research and industrial applications.
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(4aS,5R,6R)-6-hydroxy-5-[(3E,7E,11E)-13-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-1,1,4a,6-tetramethyl-3,4,5,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C30H50O3/c1-22(13-9-15-24(3)21-31)11-8-12-23(2)14-10-16-26-29(6)19-18-27(32)28(4,5)25(29)17-20-30(26,7)33/h11,14-15,25-26,31,33H,8-10,12-13,16-21H2,1-7H3/b22-11+,23-14+,24-15+/t25?,26-,29+,30-/m1/s1 |
Clave InChI |
DRLJOZRXEKMJSC-YVUVKNHKSA-N |
SMILES isomérico |
C/C(=C\CC[C@@H]1[C@]2(CCC(=O)C(C2CC[C@@]1(C)O)(C)C)C)/CC/C=C(\C)/CC/C=C(\C)/CO |
SMILES canónico |
CC(=CCCC1C2(CCC(=O)C(C2CCC1(C)O)(C)C)C)CCC=C(C)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)





![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)





